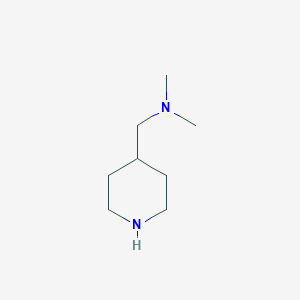

N,N-Dimethyl-1-piperidin-4-ylmethanamine

描述

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a tertiary amine featuring a piperidine ring substituted at the 4-position with a dimethylated methanamine group. Its molecular formula is C₈H₁₈N₂, with a structure that combines the rigidity of the piperidine ring with the flexibility of the dimethylaminoethyl side chain. This compound is structurally related to bioactive molecules, particularly in pharmaceutical contexts, where piperidine derivatives are common scaffolds for CNS-targeting drugs, receptor modulators, and enzyme inhibitors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

Reactants: Piperidine, formaldehyde, dimethylamine.

Catalyst: Sodium hydroxide.

Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

化学反应分析

Types of Reactions

N,N-Dimethyl-1-piperidin-4-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, cyanides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary or primary amines.

Substitution: Substituted amines with different functional groups.

科学研究应用

Scientific Research Applications

N,N-Dimethyl-1-piperidin-4-ylmethanamine has diverse applications across several domains:

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic effects, particularly in the treatment of:

- Neurological Disorders: It has been shown to modulate neurotransmitter systems, particularly by interacting with NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction suggests potential applications in treating conditions such as depression and anxiety disorders.

- Alcohol Dependence: Research indicates that it may help reduce alcohol dependence by influencing neurochemical pathways related to addiction .

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound against various bacteria and fungi. However, results remain inconclusive, necessitating further research to establish its efficacy and mechanisms of action.

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation to N-Oxides

- Reduction to Secondary or Primary Amines

- Nucleophilic Substitution Reactions .

Case Studies

Several case studies highlight the applications of this compound:

作用机制

The mechanism of action of N,N-Dimethyl-1-piperidin-4-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Key Differences

The following table summarizes structural distinctions between N,N-Dimethyl-1-piperidin-4-ylmethanamine and related compounds:

Functional Implications

Basicity and Solubility :

- The piperidine core in this compound confers higher basicity (pKa ~10–11) compared to pyridine derivatives (pKa ~5–6) due to the saturated amine . Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.

- Carboxamide analogs (e.g., ) exhibit lower basicity but improved hydrogen-bonding capacity, favoring interactions with biological targets.

- However, this may reduce metabolic stability. The dimethylamino group in the target compound balances lipophilicity and solubility, making it versatile for drug discovery .

- Pharmacological Potential: Piperidine-2-yl and -4-yl positional isomers (e.g., vs. target compound) may exhibit divergent receptor binding profiles due to spatial orientation differences. Pyridine analogs () are less basic but may resist protonation in physiological environments, altering pharmacokinetics.

生物活性

N,N-Dimethyl-1-piperidin-4-ylmethanamine, also known as N,N-Dimethylpiperidin-4-amine, is a compound with significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article provides an overview of its biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.25 g/mol

- Physical State : Clear, colorless liquid

- Boiling Point : Approximately 187°C

- Density : 1.09 g/ml

The compound features a piperidine ring with a dimethylamino group that contributes to its unique chemical properties and biological activities.

Biological Activity Overview

This compound has been studied for its interaction with various neurotransmitter systems. Notably, it has shown potential effects on:

- N-methyl-D-aspartate (NMDA) Receptors : These receptors are crucial for synaptic plasticity and memory function. The modulation of NMDA receptors suggests potential applications in cognitive enhancement and neuroprotection.

- G-protein-coupled Receptors (GPCRs) : The compound interacts with several GPCRs, which are vital in numerous physiological processes and represent important drug targets for conditions such as anxiety and depression .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties against various bacterial and fungal strains. However, findings remain inconclusive, necessitating further studies to clarify its efficacy and mechanisms of action .

Potential Therapeutic Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating several conditions:

- Alcohol Dependence : Preliminary studies suggest it may help reduce alcohol dependence through its neurochemical interactions.

- Anxiety and Depression : Given its effects on neurotransmitter systems, there is potential for using this compound in the treatment of mood disorders .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- From Piperidine and Dimethylformamide : Using formic acid as a catalyst.

- Reduction Reactions : Involving the treatment of piperidone derivatives with dimethylamine hydrochloride and sodium cyanoborohydride.

Study 1: Modulation of NMDA Receptors

A study focused on the interaction of this compound with NMDA receptors demonstrated significant modulation effects that could enhance cognitive functions. The study highlighted the compound's potential in developing treatments for neurodegenerative diseases.

Study 2: Antimicrobial Activity

In vitro studies assessing the antimicrobial efficacy of this compound revealed varying degrees of activity against specific bacterial strains. However, results were inconsistent across different tests, indicating a need for more comprehensive research to validate these findings .

Comparative Analysis with Similar Compounds

A comparison of this compound with other piperidine derivatives reveals distinct differences in biological activity:

常见问题

Q. Basic: What are the standard synthetic routes for N,N-Dimethyl-1-piperidin-4-ylmethanamine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves reductive amination of 4-piperidinemethanamine with formaldehyde, followed by dimethylation using methyl iodide or dimethyl sulfate. Key intermediates (e.g., 4-piperidinemethanamine derivatives) are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity . For example, in analogous piperidine derivatives, NMR chemical shifts for the piperidine ring protons are observed at δ 2.2–3.1 ppm (¹H), while MS fragmentation patterns help validate molecular ion peaks .

Q. Advanced: How can researchers optimize synthetic yield and purity for N,N-Dimethyl derivatives, and what analytical techniques resolve impurities?

Methodological Answer:

Yield optimization may involve adjusting reaction stoichiometry, temperature (e.g., 0–5°C for methylation steps), and solvent polarity. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm). Impurity profiling, such as residual solvents or byproducts, requires gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS . For instance, USP guidelines recommend ≥99% purity for dimethylacetamide derivatives, validated via GC retention time comparisons .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Storage conditions should adhere to NFPA guidelines : cool (2–8°C), dry, and away from oxidizers. Spill management requires neutralization with sodium bicarbonate and absorption with inert materials (e.g., vermiculite) .

Q. Advanced: How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability testing by exposing the compound to:

- pH gradients (1.2–9.0) using buffer solutions.

- Thermal stress (40–60°C) over 14–30 days.

Monitor degradation via HPLC-UV to quantify parent compound loss and identify degradation products. For example, dimethylamine derivatives may form under acidic conditions, detectable via ion chromatography .

Q. Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its analogs?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for dimethylamino groups (δ 2.1–2.5 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₈H₁₈N₂) with <5 ppm mass error .

Q. Advanced: How can computational modeling predict the compound’s receptor binding affinity, and what experimental validation is required?

Methodological Answer:

Use molecular docking (AutoDock Vina) to simulate interactions with targets like sigma-1 receptors or monoamine transporters. Validate predictions via radioligand binding assays (e.g., ³H-labeled ligands) using HEK-293 cells expressing human receptors. Competitive binding curves (IC₅₀ values) quantify affinity . For example, analogous piperidine derivatives showed Kᵢ values <100 nM for histamine H₃ receptors .

Q. Basic: How should researchers address contradictions in reported biological activities of piperidine derivatives?

Methodological Answer:

Perform systematic literature reviews (PRISMA guidelines) to identify variability in assay conditions (e.g., cell lines, incubation times). Replicate studies using standardized protocols (e.g., OECD guidelines) and validate via dose-response curves . For instance, discrepancies in IC₅₀ values may arise from differences in buffer pH or DMSO concentrations .

Q. Advanced: What strategies differentiate stereoisomers or regioisomers in this compound derivatives?

Methodological Answer:

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane:isopropanol gradients.

- NOESY NMR identifies spatial proximity of protons to distinguish regioisomers.

- X-ray crystallography provides definitive stereochemical assignments, as demonstrated for 1-benzylpiperidin-4-yl derivatives .

Q. Basic: What in vitro assays are suitable for preliminary neuropharmacological profiling of this compound?

Methodological Answer:

- Radioligand displacement assays for neurotransmitter transporters (e.g., serotonin, dopamine).

- Calcium flux assays (Fluo-4 AM dye) in neuronal cell lines to assess receptor activation.

- CYP450 inhibition screening (e.g., CYP3A4) to evaluate metabolic interactions .

Q. Advanced: How can researchers employ structure-activity relationship (SAR) studies to enhance selectivity for CNS targets?

Methodological Answer:

Modify the piperidine scaffold by introducing substituents (e.g., halogens, methoxy groups) at the 4-position. Test analogs in competitive binding assays and correlate results with 3D-QSAR models (CoMFA/CoMSIA). For example, adding a pyridinyl group improved D3 receptor selectivity by 50-fold in related compounds .

Q. Basic: What are the ethical and regulatory considerations for animal studies involving this compound?

Methodological Answer:

Adhere to IACUC protocols for dose justification, humane endpoints, and anesthesia. Document compound purity (e.g., HPLC certificate) and stability in dosing vehicles (e.g., saline with 5% DMSO). Report outcomes per ARRIVE 2.0 guidelines .

Q. Advanced: How can metabolomic profiling identify off-target effects or metabolic pathways of this compound?

Methodological Answer:

Use LC-MS-based untargeted metabolomics in liver microsomes or primary hepatocytes. Annotate metabolites via mzCloud/METLIN databases and pathway analysis (KEGG, Reactome). For example, N-demethylation or piperidine ring oxidation pathways are common in related amines .

属性

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDHDJAIYSTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456471 | |

| Record name | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138022-00-1 | |

| Record name | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylaminomethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。